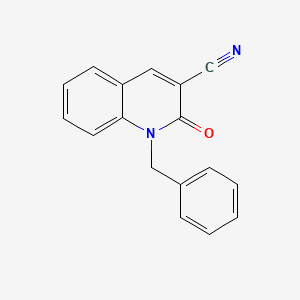

1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

78860-04-5 |

|---|---|

Molecular Formula |

C17H12N2O |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

1-benzyl-2-oxoquinoline-3-carbonitrile |

InChI |

InChI=1S/C17H12N2O/c18-11-15-10-14-8-4-5-9-16(14)19(17(15)20)12-13-6-2-1-3-7-13/h1-10H,12H2 |

InChI Key |

AXXAPWVIXAWFQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C(C2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Reactions in high-boiling solvents (e.g., diphenyl ether, 2-ethoxyethanol) are critical for achieving complete cyclization and substitution. For example, refluxing in diphenyl ether at 250°C is reported to enhance yields of quinoline cores.

Purification Techniques

Flash chromatography with gradients of ethyl acetate/hexane (1–30%) is standard for isolating intermediates. For the target compound, preparative HPLC may be necessary due to polarity differences.

Side Reactions

-

Over-oxidation : Uncontrolled conditions may lead to fully aromatic quinolines instead of dihydro derivatives.

-

N-Benzylation vs. O-Benzylation : Competing reactions require careful selection of benzylating agents and bases.

Data Tables

Table 1: Representative Reaction Conditions for Key Steps

*Theoretical yields based on analogous reactions.

Table 2: Spectral Data for Hypothetical Intermediates

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 4-Chloro-2-oxo-1,2-dihydro-3-quinolinecarbonitrile | 2220 (C≡N), 1680 (C=O) | 8.21 (s, 1H), 7.95–7.45 (m, 3H) | 229 [M+H]⁺ |

| 1-Benzyl-4-chloro-2-oxo-1,2-dihydro-3-quinolinecarbonitrile | 2220 (C≡N), 1680 (C=O) | 5.32 (s, 2H, CH₂Ph), 7.35–7.20 (m, 5H) | 335 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 1-benzyl-2-hydroxy-1,2-dihydro-3-quinolinecarbonitrile.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further modified for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile and its derivatives have been studied for their potential anticancer properties. Research indicates that compounds within this class can act as inhibitors of protein tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. For instance, studies have shown that certain derivatives exhibit significant inhibitory activity against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of critical signaling pathways associated with cancer progression. In particular, the inhibition of protein kinases can disrupt the phosphorylation processes that are essential for tumor growth and metastasis .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound has been explored through various methodologies, including microwave-assisted synthesis and one-pot reactions. These methods offer advantages such as reduced reaction times and improved yields compared to traditional synthesis techniques .

Structural Characteristics

The crystal structure of this compound reveals significant intramolecular interactions, including C-H⋯O hydrogen bonding and C-H⋯π interactions, which contribute to its stability and biological activity . The compound's unique structural features make it an attractive candidate for further modification and optimization in drug development.

Biological Evaluations

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of this compound. Initial studies indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they may also pose risks of acute toxicity at higher concentrations . Ongoing research aims to balance efficacy with safety by optimizing chemical structures to minimize adverse effects.

Antimicrobial Properties

In addition to anticancer applications, some studies have reported antimicrobial activities associated with quinoline derivatives. The combination of quinoline structures with other heterocyclic moieties has shown enhanced biological activity, indicating potential applications in treating infectious diseases .

Material Science Applications

Organic Electronics

Recent advancements have explored the use of quinoline derivatives in organic electronics due to their favorable electronic properties. Compounds like this compound may serve as building blocks in the development of organic semiconductors or photovoltaic materials . Their ability to form stable thin films could lead to innovations in flexible electronic devices.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile with structurally related compounds, focusing on substituents, physical properties, and biological activities:

Structural and Functional Differences:

- The nitrile group at position 3 may engage in hydrogen bonding or serve as a metabolic site, contrasting with carboxyl groups in analogs like compound 5o .

- Ring Systems: Unlike pyridinone derivatives (e.g., compound 5o), the quinoline core in the target compound offers extended π-conjugation, which could influence electronic properties and binding affinity in biological targets .

Biological Activity

1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the context of neurodegenerative diseases and inflammatory responses. This article synthesizes existing research findings, highlighting the compound's mechanisms of action, cellular effects, and potential therapeutic applications.

Target Enzymes:

The primary target of this compound is the enzyme acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive functions. Inhibition of AChE by this compound can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function in conditions such as Alzheimer’s disease (AD) .

Comparison with Existing Treatments:

Research indicates that some derivatives of this compound exhibit greater inhibitory potency than donepezil, a standard treatment for AD, with an IC50 value around 10 nM . This suggests that this compound could serve as a promising alternative or adjunct therapy in AD management.

Biochemical Pathways and Cellular Effects

Enzyme Inhibition:

The compound not only inhibits AChE but also affects the release of histamine from mast cells and prostaglandins from platelets. This dual action indicates its potential role in modulating inflammatory responses .

Cellular Impact:

In neuronal cells, the inhibition of AChE enhances synaptic transmission and may improve memory and cognitive functions. In immune cells, inhibition of histamine and prostaglandin release can mitigate inflammatory responses and alleviate symptoms associated with allergic reactions .

Dosage Effects and Toxicity

Animal Model Studies:

Studies have shown that the effects of this compound vary with dosage in animal models. Lower doses effectively inhibit AChE without significant adverse effects. However, higher doses may lead to hepatotoxicity and neurotoxicity, necessitating careful dosage determination to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

The metabolic pathways for this compound primarily involve hepatic metabolism through cytochrome P450 enzymes. These pathways are crucial for the compound's clearance from the body and influence its pharmacokinetic profile .

Research Applications

Scientific Research:

The compound serves as a precursor for synthesizing various quinoline derivatives valuable in organic synthesis and material science. Its potential as an acetylcholinesterase inhibitor makes it relevant in neurodegenerative disease research .

Clinical Implications:

Given its biological activity, this compound is being investigated for its application in developing treatments for conditions such as Alzheimer's disease and allergic disorders .

Summary Table of Biological Activities

| Activity | Effect | Target |

|---|---|---|

| Acetylcholinesterase Inhibition | Increased acetylcholine levels | Neuronal cells |

| Histamine Release Inhibition | Reduced inflammatory responses | Mast cells |

| Prostaglandin Release Inhibition | Alleviation of allergic symptoms | Platelets |

| Potential Neuroprotective Effects | Enhanced cognitive functions | Central nervous system |

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis route involves a multicomponent reaction using benzylamine derivatives, ketones, and cyanoacetate esters under reflux conditions. For example, analogous quinolinecarbonitriles are synthesized via refluxing piperonal, 1-pentanone, ethyl cyanoacetate, and ammonium acetate in ethanol for 6 hours, followed by cooling, filtration, and recrystallization from ethanol . Key optimization parameters include:

- Temperature : Maintaining reflux (~78°C for ethanol) to ensure complete cyclization.

- Catalyst : Ammonium acetate acts as both a catalyst and nitrogen source.

- Purification : Recrystallization from ethanol improves yield and purity.

Variations in substituents (e.g., benzyl vs. aryl groups) may require adjusting stoichiometry or solvent polarity.

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond distortions (e.g., 24.3° twist in the benzene ring and 61.4° in the pyridine ring) and hydrogen-bonded dimer formation (N–H⋯O interactions) .

- NMR Spectroscopy : H and C NMR identify aromatic protons (6.8–8.2 ppm) and nitrile carbon (~115 ppm).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ for C₁₈H₁₃N₂O₂).

- Melting Point Analysis : Sharp melting points (e.g., 593–595 K) indicate purity .

Q. How can researchers preliminarily assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Analogous compounds show anti-tumor activity via topoisomerase inhibition .

- Structure-Activity Relationship (SAR) : Compare activity with derivatives modified at the benzyl or cyano positions. For example, nitroso or acetyl substituents may alter potency .

- Computational Docking : Use AutoDock Vina to predict binding affinity to targets like EGFR or tubulin.

Advanced Research Questions

Q. How do structural distortions (e.g., ring twists) influence the compound’s reactivity and pharmacological properties?

Methodological Answer: The tetrahydrobenzo[h]quinoline core exhibits non-planar geometry due to ethylene-CH₂CH₂- fragments, leading to steric strain (e.g., 61.4° pyridine ring twist) . This distortion:

- Enhances Reactivity : Strain facilitates nucleophilic attacks at the cyano group.

- Affects Binding : Twisted rings may hinder intercalation with DNA but improve selectivity for hydrophobic enzyme pockets.

Experimental Validation : - Compare XRD data of derivatives with varying substituents .

- Perform DFT calculations to quantify strain energy and correlate with bioactivity.

Q. How should researchers resolve contradictions in biological data across structurally similar analogs?

Methodological Answer:

- Meta-Analysis : Aggregate data from studies on analogs (e.g., 8-chloro-4-oxo-quinolinecarbonitrile vs. 1-cyclopropyl derivatives ).

- Control Experiments : Standardize assay conditions (e.g., cell line passage number, incubation time).

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For instance, conflicting cytotoxicity data may arise from differential metabolism in hepatic vs. cancer cells.

Q. What advanced strategies can optimize the compound’s pharmacokinetics without compromising activity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., sulfonyl or acetyl) at the benzyl position to enhance solubility .

- Nanocarrier Encapsulation : Use PEGylated liposomes to improve bioavailability.

- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., cytochrome P450 oxidation at the dihydroquinoline ring).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.